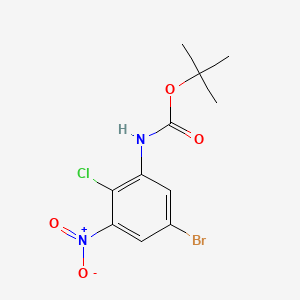
1,3-Dibromocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromocyclobutane is an organic compound with the molecular formula C₄H₆Br₂. It is a derivative of cyclobutane, where two hydrogen atoms are replaced by bromine atoms at the 1 and 3 positions.
准备方法
1,3-Dibromocyclobutane can be synthesized through several methods:
Halogenation of Cyclobutane: One common method involves the bromination of cyclobutane using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction typically occurs under controlled conditions to ensure selective substitution at the 1 and 3 positions.
Industrial Production: Industrially, this compound can be produced through a similar halogenation process but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and high yield.
化学反应分析
1,3-Dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups. These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form cyclobutene derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form cyclobutane.
科学研究应用
1,3-Dibromocyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as polymers and resins.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects and applications in medicine.
作用机制
The mechanism of action of 1,3-dibromocyclobutane involves its ability to undergo various chemical transformations. The bromine atoms in the compound are highly reactive, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or elimination .
相似化合物的比较
1,3-Dibromocyclobutane can be compared with other dibromocycloalkanes:
1,2-Dibromocyclopentane: This compound has bromine atoms at the 1 and 2 positions of a cyclopentane ring.
1,2-Dibromocyclohexane: Similar to 1,2-dibromocyclopentane, this compound has bromine atoms at the 1 and 2 positions of a cyclohexane ring, leading to different chemical properties and applications.
属性
分子式 |
C4H6Br2 |
|---|---|
分子量 |
213.90 g/mol |
IUPAC 名称 |
1,3-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
InChI 键 |
KEPQZXFTLUPYKL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13497721.png)
![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B13497728.png)








![1-[3-(Difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B13497768.png)
![tert-butyl N-({2,2-difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methyl)carbamate](/img/structure/B13497773.png)
![2-[Ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate](/img/structure/B13497775.png)

